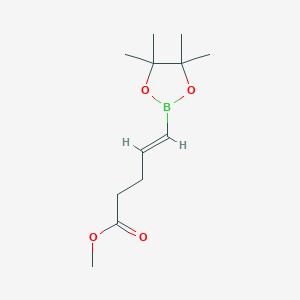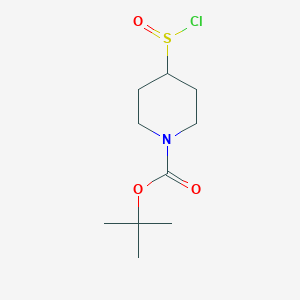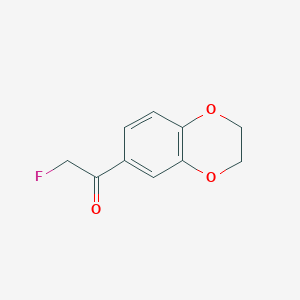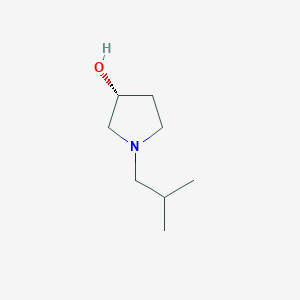
methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate, also known as methyl-4E-5-tetramethyl-1,3,2-dioxaborolan-2-ylpent-4-enoate, is an organic compound with a wide range of applications in scientific research. It is a boron-containing organic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of scientific research applications, including in the synthesis of organic compounds, the study of biochemical and physiological processes, and the investigation of drug metabolism.
科学研究应用
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a ligand in the synthesis of organic compounds. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. Additionally, it has been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions.
作用机制
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate acts as a Lewis acid, meaning that it can form a coordinate covalent bond with an electron-rich species, such as an alkoxide or an amine. This allows it to act as a catalyst in various chemical reactions, such as the formation of carbon-carbon bonds. Additionally, it can act as a ligand in the synthesis of organic compounds, binding to metal ions to form complexes.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and other compounds. It has also been used in the investigation of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Additionally, it has been used in the study of the effects of drugs on the body, such as the inhibition of enzymes involved in drug metabolism.
实验室实验的优点和局限性
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is highly soluble in water and has a low toxicity. However, it is also limited in its use in laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving high temperatures or pressures.
未来方向
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has potential for use in a variety of future scientific research applications. For example, it could be used in the development of new drugs and in the investigation of the effects of drugs on the body. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as in the study of molecular interactions. Finally, it could be used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
合成方法
Methyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is synthesized through a two-step process involving the reaction of an alkoxide with boron trifluoride etherate, followed by the reaction of the resulting product with an acid. In the first step, an alkoxide (such as potassium tert-butoxide) is reacted with boron trifluoride etherate to form a boronate ester. In the second step, the boronate ester is reacted with an acid (such as acetic acid) to form this compound. The overall reaction is as follows:
KOR + BF3·OEt2 → KOBF4
KOBF4 + CH3COOH → CH3(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
属性
IUPAC Name |
methyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h7,9H,6,8H2,1-5H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMNYPFDGLNFM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)






![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)




